2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17760562
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N2O |
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Molecular Weight | 140.18 g/mol |
IUPAC Name | 2-(1-ethylimidazol-2-yl)ethanol |
Standard InChI | InChI=1S/C7H12N2O/c1-2-9-5-4-8-7(9)3-6-10/h4-5,10H,2-3,6H2,1H3 |
Standard InChI Key | HPDLXBRJKXZYCB-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CN=C1CCO |
Introduction
Chemical Identity and Structural Features
Key Structural Attributes:
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Imidazole Core: A heterocyclic aromatic ring with two nitrogen atoms at non-adjacent positions.
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Ethyl Substituent: Located at the 1-position, enhancing hydrophobicity and steric effects.
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Hydroxyethyl Side Chain: Introduces polarity, enabling hydrogen bonding and solubility in aqueous media .
Spectroscopic and Computational Data
While experimental spectra for this exact compound are unavailable, analogs such as 2-(2-ethyl-1H-imidazol-1-yl)ethanol (PubChem CID 25219106) provide reference points:
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¹H NMR: Peaks for imidazole protons (δ 7.2–8.3 ppm), ethyl groups (δ 1.0–1.5 ppm), and hydroxyethyl chains (δ 3.6–4.0 ppm) .
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SMILES: CCC1=NC=CN1CCO (adjusted for positional isomerism) .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of imidazole alcohols typically involves nucleophilic substitution or ring-opening reactions. For example:
Epoxide Ring-Opening (Analog Approach)
A method for 2-(2-ethyl-1H-imidazol-1-yl)ethanol involves reacting 2-ethylimidazole with ethylene oxide under basic conditions :
Adjusting the substitution pattern to target the 1-ethyl isomer would require regioselective alkylation strategies.
Copper-Catalyzed Click Chemistry
Recent work on biotinylated imidazole derivatives (e.g., in ) highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups. This approach could facilitate the synthesis of tagged analogs for biological studies.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in water (hydroxyethyl group) and organic solvents (ethyl group) .
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pKa: Imidazole NH proton ≈ 6.8–7.0, enabling pH-dependent ionization .
Thermal Properties
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Boiling Point: ~250°C (extrapolated from similar alcohols).
Future Research Directions
Synthetic Optimization
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Regioselective Alkylation: To achieve 1-ethyl isomer dominance.
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Biotinylation: For target identification in proteomic studies .
Biological Screening
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Kinase Inhibition Assays: Targeting cancer-related kinases (e.g., EGFR, BRAF).
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In Vivo Toxicity Studies: To establish therapeutic windows.
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